4-(2-Methyl-4-nitrophenyl)morpholine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-methyl-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPUAYMERQENBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445065 | |
| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223404-63-5 | |
| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Using Morpholine and 2-Fluoro-4-nitrotoluene
Method Overview:
The most commonly reported and efficient method for preparing 4-(2-methyl-4-nitrophenyl)morpholine involves the reaction of morpholine with 2-fluoro-4-nitrotoluene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reaction Conditions and Procedure:
- Morpholine (2.62 g, 30 mmol)
- Potassium carbonate (4.14 g, 30 mmol)
- 2-Fluoro-4-nitrotoluene (2.82 g, 20 mmol)
- Solvent: DMSO (10 mL)
- Temperature: 100 °C
- Reaction time: 2 hours
- Workup: After reaction completion, the mixture is cooled, water is added, and the solid product is filtered and dried.
- Yield: Approximately 98%
- Product: Yellow solid identified as this compound
Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution where the morpholine nitrogen attacks the electron-deficient aromatic ring bearing the fluorine substituent ortho to the nitro group, displacing the fluorine atom and forming the desired morpholine-substituted product.
Reference:
This method is supported by a detailed procedure and high yield data reported in the literature.
Alternative Synthetic Routes and Catalytic Methods
While the primary method above is the most direct, other related synthetic routes involve the use of nitrohalobenzenes and morpholine derivatives under various catalytic or basic conditions. These methods often aim to improve selectivity, reaction efficiency, or environmental impact.
| Method Aspect | Details |
|---|---|
| Starting Materials | p-Nitrohalogenobenzenes, morpholine, or morpholin-3-one derivatives |
| Catalysts | Alkali bases (e.g., NaH, K2CO3), hydrogenation catalysts (Pd/C, Ni, Pt) |
| Solvents | Polar aprotic solvents (DMSO, DMF), water or water-organic solvent mixtures |
| Temperature Range | 25 °C to 100 °C depending on method |
| Reaction Time | 1 to 6 hours |
| Yield Range | 70% to >98% |
| Environmental Considerations | Green chemistry principles applied in some methods, use of aqueous media and mild conditions |
- Some methods involve an initial condensation step followed by oxidation or reduction to modify substituents on the aromatic ring or morpholine moiety.
- Hydrogenation catalysts such as palladium on activated carbon are used for selective reduction of nitro groups in related compounds but are less relevant for direct synthesis of this compound itself.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine + 2-Fluoro-4-nitrotoluene | K2CO3, DMSO, 100 °C, 2 h | DMSO | 100 °C | 2 h | 98 | High yield, straightforward synthesis |
| 2 | p-Nitrohalogenobenzene + Morpholine | NaH or other alkali, possible oxidation/reduction | DMSO, water mixtures | 25–100 °C | 1–6 h | 70–90 | Alternative routes with catalytic steps |
| 3 | Related morpholinone derivatives | Hydrogenation catalysts (Pd/C), aqueous medium | Water + misc. solvent | 50–90 °C | 1.5–2 h | 72–98 | Mainly for related compounds, not direct |
Research Findings and Industrial Relevance
- The reaction of morpholine with fluoro-substituted nitrobenzenes is favored due to the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic substitution.
- Use of potassium carbonate as a base and DMSO as solvent provides an efficient and green chemistry-compatible process with minimal side reactions.
- The high yield (98%) and mild conditions make this method suitable for scale-up and industrial applications.
- The product purity and identity are typically confirmed by spectroscopic methods such as NMR and IR, consistent with literature standards.
- Alternative methods involving catalytic hydrogenation and oxidation are more relevant for related morpholinone compounds but demonstrate the versatility of morpholine chemistry in nitroaromatic substitution and reduction reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Reduction: 4-(2-Methyl-4-aminophenyl)morpholine.
Oxidation: 4-(2-Carboxy-4-nitrophenyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methyl-4-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-nitrophenyl)morpholine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
- Structure : Para-nitro substitution on the phenyl ring.
- Molecular Weight : 208.21 g/mol.
- Melting Point : 148–152°C .
- Key Differences :
4-(2-Methyl-4-nitrophenyl)morpholine
- Structure : Ortho-methyl and para-nitro substitution.
- Electron-donating methyl group slightly offsets the nitro group’s electron-withdrawing effect, altering electronic properties for downstream reactions .
Heteroatom Variations: Morpholine vs. Thiomorpholine
4-(4-Nitrophenyl)thiomorpholine
- Structure : Sulfur replaces oxygen in the six-membered ring.
- Key Differences :
- Lipophilicity : Increased due to sulfur’s larger atomic radius and polarizability, enhancing membrane permeability .
- Metabolism : Sulfur serves as a "soft spot" for oxidative metabolism, unlike morpholine’s oxygen .
- Crystal Packing : Forms dimers via C–H···S interactions and π-stacking, contrasting with morpholine’s C–H···O bonds .
Functional Group Modifications
4-(4-Nitrobenzoyl)morpholine (CAS: 5397-76-2)
- Structure : Carbonyl group bridges morpholine and nitrobenzene.
- Molecular Weight : 236.23 g/mol.
- Key Differences :
4-(4-Nitrobenzyl)morpholine
Comparative Data Table
Biological Activity
4-(2-Methyl-4-nitrophenyl)morpholine is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{14}N_{2}O_{3}
- Molecular Weight : 234.25 g/mol
- CAS Number : 223404-63-5
The compound consists of a morpholine ring substituted with a nitrophenyl group, which contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes like acetylcholinesterase, affecting neurotransmission. |
| Antimicrobial Properties | Demonstrates activity against Gram-positive and Gram-negative bacteria. |
| Cytotoxic Effects | Exhibits cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent. |
Enzyme Inhibition Studies
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on acetylcholinesterase (AChE). The results indicated a significant reduction in enzyme activity with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
In another study conducted by researchers at a prominent university, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial efficacy .
Cytotoxicity Assays
Research published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 20 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 4-(2-Methyl-4-nitrophenyl)morpholine, and how can reaction conditions be optimized?
The synthesis of aryl-substituted morpholines typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-(4-Chlorophenyl)morpholine is synthesized via the reaction of 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH as a catalyst) . Adapting this approach, introducing a methyl and nitro group at the 2- and 4-positions of the phenyl ring may require tailored reagents (e.g., nitration post-substitution) and controlled temperature to avoid over-oxidation. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), stoichiometry of morpholine precursors, and catalytic systems to enhance yield and purity.
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . For example, 4-(4-Nitrophenyl)morpholine was resolved using SHELXL, revealing a chair conformation of the morpholine ring stabilized by aromatic stacking interactions . WinGX and ORTEP for Windows aid in data processing and visualization of anisotropic displacement parameters . Key metrics include R-factor (<5% for high-quality data) and data-to-parameter ratios (>10:1 for reliable refinement).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Raman/IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, morpholine ring vibrations at 1100–1250 cm⁻¹). High-pressure Raman studies on 4-(benzenesulfonyl)-morpholine revealed pressure-induced mode splitting (e.g., C-H stretching shifts), highlighting environmental effects on vibrational profiles .
- NMR : H and C NMR confirm substituent positions (e.g., methyl protons at δ ~2.3 ppm, aromatic nitro group deshielding adjacent protons).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (CHNO, expected MW 227.23 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent positions (e.g., methyl vs. halogen) on the phenyl ring influence the physicochemical properties of aryl-morpholines?
Comparative studies of analogs like 4-(2-Bromo-4-fluorobenzyl)morpholine and 4-(4-Nitrophenyl)morpholine show that electron-withdrawing groups (e.g., -NO) reduce electron density on the aromatic ring, affecting solubility and reactivity. Methyl groups increase hydrophobicity and steric hindrance, potentially altering crystal packing (e.g., π-π stacking distances) and biological target interactions . Computational tools (e.g., DFT) can quantify substituent effects on dipole moments and HOMO-LUMO gaps to predict stability and reactivity.
Q. How can researchers resolve contradictions in vibrational spectroscopy data under varying experimental conditions?
Pressure-dependent Raman studies on morpholine derivatives reveal phase transitions (e.g., conformational changes at ~1.7 GPa) that cause mode splitting or merging . Methodological solutions include:
- High-Resolution Spectroscopy : Use synchrotron-based IR to detect subtle shifts.
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish pressure-induced artifacts from genuine spectral changes.
- Complementary Techniques : Pair Raman with X-ray diffraction to correlate vibrational changes with structural rearrangements.
Q. What computational strategies integrate with experimental data to predict stability and reactivity?
- Ab-Initio Calculations : Simulate vibrational spectra (e.g., using Gaussian09) to assign experimental bands and validate force fields .
- Molecular Dynamics (MD) : Model solvation effects and thermal stability in different solvents (e.g., water vs. DMSO).
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with biological activity data from analogs like 4-(4-Bromo-3-fluorobenzyl)morpholine .
Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how can SHELXL be optimized?
Anisotropic refinement in SHELXL requires high-quality diffraction data (I/σ(I) > 10) to resolve thermal motion. Common challenges include:
Q. How can in vitro assays evaluate the biological potential of this compound?
While direct data on this compound is limited, structurally related morpholines (e.g., piperazine derivatives) are screened via:
- Enzyme Inhibition Assays : Measure IC against kinases or proteases using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
